molecular formula C11H12F3NO2 B3010161 2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1624082-43-4

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B3010161
CAS RN: 1624082-43-4
M. Wt: 247.217
InChI Key: JRHSWHAAEIATEC-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide” is a compound that contains a methoxyphenyl group, a trifluoroethyl group, and an acetamide group . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (CH3O-) attached. The trifluoroethyl group (CF3CH2-) is a two-carbon group with three fluorine atoms attached to one of the carbons. The acetamide group (CH3CONH-) consists of a carbonyl group (C=O) and an amine group (NH2) attached to a methyl group (CH3).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoroethyl group, being highly electronegative due to the presence of fluorine atoms, would likely pull electron density towards itself, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The trifluoroethyl group could undergo reactions typical of alkyl groups, while the acetamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could increase the compound’s stability and decrease its reactivity, due to the high electronegativity of fluorine .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to provide a mechanism of action. If this compound were part of a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9-4-2-3-8(5-9)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSWHAAEIATEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

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